molecular formula C19H20ClIN2O3S B7537720 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide

Cat. No.: B7537720
M. Wt: 518.8 g/mol
InChI Key: GHANYJPHBFBLJY-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide is a complex organic compound with a molecular formula of C19H21ClIN2O3S This compound is characterized by the presence of an azepane ring, a sulfonyl group, a chloro substituent, and an iodophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions are employed to introduce the sulfonyl group onto the azepane ring.

    Chlorination: The chloro substituent is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Iodination: The iodophenyl group is incorporated through iodination reactions, typically using iodine or iodinating agents.

    Coupling with Benzamide: The final step involves coupling the synthesized intermediates with benzamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production often requires careful control of reaction conditions, purification steps, and quality assurance measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups, leading to different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone (Finkelstein reaction) or other nucleophiles/electrophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as binding to proteins or enzymes.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects. The azepane ring and sulfonyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(azepan-1-ylsulfonyl)-N-(4-iodophenyl)benzamide: Similar structure but lacks the chloro substituent.

    N-(3-azepan-1-yl-propyl)-4-iodo-benzenesulfonamide: Similar core structure with variations in the substituents.

Uniqueness

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and iodo substituents, along with the azepane ring and sulfonyl group, distinguishes it from other similar compounds and contributes to its versatility in research and industrial applications.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClIN2O3S/c20-17-10-5-14(19(24)22-16-8-6-15(21)7-9-16)13-18(17)27(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHANYJPHBFBLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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